molecular formula C21H27ClN4O3S B1225783 S-(beta-Propiophenone)thiamine CAS No. 28568-54-9

S-(beta-Propiophenone)thiamine

Cat. No.: B1225783
CAS No.: 28568-54-9
M. Wt: 451 g/mol
InChI Key: VKPDNQYVPBUXHS-CRDKNBMZSA-N
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Description

S-(beta-Propiophenone)thiamine is a synthetic thiamine (vitamin B1) derivative characterized by a propionphenone group attached to the thiazolium ring of thiamine. This structural modification aims to enhance its pharmacokinetic properties, such as bioavailability and metabolic stability, while retaining or amplifying the vitamin’s coenzymatic and non-coenzymatic functions. Thiamine derivatives are critical in cellular energy metabolism, acting as cofactors for enzymes like pyruvate dehydrogenase and transketolase .

Properties

CAS No.

28568-54-9

Molecular Formula

C21H27ClN4O3S

Molecular Weight

451 g/mol

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-(3-oxo-3-phenylpropyl)sulfanylpent-2-en-2-yl]formamide;hydrochloride

InChI

InChI=1S/C21H26N4O3S.ClH/c1-15(25(14-27)13-18-12-23-16(2)24-21(18)22)20(8-10-26)29-11-9-19(28)17-6-4-3-5-7-17;/h3-7,12,14,26H,8-11,13H2,1-2H3,(H2,22,23,24);1H/b20-15-;

InChI Key

VKPDNQYVPBUXHS-CRDKNBMZSA-N

SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SCCC(=O)C2=CC=CC=C2)C.Cl

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCO)\SCCC(=O)C2=CC=CC=C2)/C.Cl

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SCCC(=O)C2=CC=CC=C2)C.Cl

Synonyms

S-(beta-propiophenone)thiamine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Thiamine derivatives vary in phosphorylation status, side-chain modifications, and bioavailability. Key compounds include:

Compound Structure Modification Role Bioavailability Key Reference
Thiamine (Free) Unmodified Transport form Low (water-soluble)
Thiamine Monophosphate (TMP) Phosphate group at thiamine’s hydroxyl Transport and intermediate Moderate
Thiamine Diphosphate (TDP) Active coenzyme form (pyrophosphate bond) Enzymatic cofactor (e.g., PDH) High
Benfotiamine Open-ring, lipid-soluble S-acyl derivative High oral bioavailability Very High
S-(beta-Propiophenone)thiamine Propionphenone-thiazolium conjugation Experimental (enhanced stability?) Under study Inferred from
  • This compound vs. Benfotiamine: Both are synthetic, lipid-soluble derivatives, but benfotiamine’s open-ring structure facilitates passive intestinal absorption, whereas this compound’s propionphenone group may alter protein-binding affinity or enzymatic interactions .
  • TDP vs. This compound: TDP is the primary active coenzyme, while this compound’s role remains investigational. Structural changes in the thiazolium ring (e.g., propionphenone) could disrupt π–π stacking with proteins like ThiT, reducing binding affinity by 30–4000-fold compared to unmodified thiamine .

Bioavailability and Metabolic Stability

  • Thiamine Hydrochloride : Poor enteral absorption (1.2 mg absorbed per 50 mg dose); parenteral administration bypasses this limitation .
  • Benfotiamine : 3.6x higher bioavailability than thiamine due to lipid solubility .
  • This compound: Propionphenone may enhance membrane permeability, but its degradation kinetics (pH-dependent, first-order) require further study .

Stability and Interactions

  • Degradation: Thiamine degrades via first-order kinetics at pH 3; propionphenone modification may stabilize the thiazolium ring against hydrolysis .
  • Antioxidant Effects: Thiamine pyrophosphate enhances chelating properties in tea extracts, but this compound’s impact on redox balance is unknown .

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